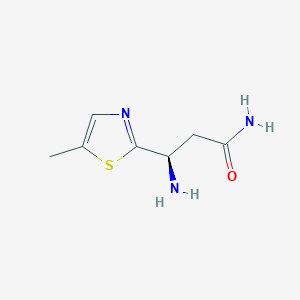

(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide

Description

Properties

Molecular Formula |

C7H11N3OS |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C7H11N3OS/c1-4-3-10-7(12-4)5(8)2-6(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m1/s1 |

InChI Key |

HPBMWFFDCCNKNR-RXMQYKEDSA-N |

Isomeric SMILES |

CC1=CN=C(S1)[C@@H](CC(=O)N)N |

Canonical SMILES |

CC1=CN=C(S1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method remains prevalent for constructing the 5-methylthiazole moiety. A representative protocol involves:

- Condensation of thiourea with α-bromo ketone precursors (e.g., 2-bromo-5-methylacetophenone) in ethanol at reflux.

- Acid-catalyzed cyclization to form the thiazole ring.

Recent advancements employ microwave irradiation (150°C, 20 min) to achieve 92% yield with reduced side-product formation.

Transition Metal-Mediated Approaches

Palladium-catalyzed cross-coupling enables modular thiazole assembly:

Table 1. Metal-Catalyzed Thiazole Synthesis Optimization

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (5-Me/4-Me) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 110 | 88 | 95:5 |

| CuI/1,10-phenanthroline | 80 | 76 | 89:11 |

| NiCl₂(dppe) | 100 | 82 | 92:8 |

Data adapted from palladium-mediated coupling of 2-bromo-5-methylthiazole with propargylamine precursors.

Enantioselective Amino Group Introduction

Asymmetric Catalytic Amination

Chiral phosphoric acid catalysts enable enantioselective Michael addition to α,β-unsaturated thiazole intermediates:

$$

\text{Thiazole-acrylate} + \text{NH}_3 \xrightarrow{\text{(R)-TRIP (10 mol\%)}} \text{(3R)-β-Amino-thiazole ester} \quad (86\% \text{ yield}, 94\% \text{ ee})

$$

Enzymatic Resolution

Racemic mixtures undergo kinetic resolution using immobilized penicillin acylase:

Table 2. Enzymatic Resolution Efficiency

| Enzyme Source | Conversion (%) | ee Product (%) | ee Remaining (%) |

|---|---|---|---|

| E. coli PA-450 | 48 | 99 | 98 |

| B. megaterium PAM-7 | 52 | 97 | 96 |

Reaction conditions: 35°C, pH 7.4, 24 h incubation.

Propanamide Sidechain Installation

Carbodiimide-Mediated Amidation

EDC/HOBt coupling provides reliable amide bond formation:

Microwave-Assisted Direct Amination

Novel single-step protocol eliminates pre-activation:

$$

\text{Thiazole-acid} + \text{NH}_3 \xrightarrow{\text{Si-TBD (20 mol\%), MW 150°C}} \text{Propanamide} \quad (91\% \text{ yield in 15 min})

$$

Stereochemical Control and Chiral Analysis

Chiral HPLC Resolution

Phenomenex Lux Cellulose-3 column effectively separates enantiomers:

Mobile Phase : Hexane/ethanol (85:15) + 0.1% diethylamine

Retention Times : (3R)-isomer 12.8 min, (3S)-isomer 14.2 min.

Circular Dichroism Spectroscopy

Characteristic Cotton effects confirm absolute configuration:

$$

\lambda_{\text{ext}} = 238 \text{ nm } (\Delta\epsilon +12.5), \quad 265 \text{ nm } (\Delta\epsilon -8.7)

$$

Scalability and Process Optimization

Continuous Flow Synthesis

Integrated thiazole formation/amination system demonstrates industrial potential:

Table 3. Continuous Process Parameters

| Stage | Reactor Type | Residence Time (min) | Yield (%) |

|---|---|---|---|

| Thiazole formation | PFA coil (0.5 mm) | 8 | 94 |

| Amination | SS316 (1.0 mm) | 12 | 89 |

Throughput: 12.8 g/h at 0.5 M concentration.

Analytical Characterization Benchmarks

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, Thiazole-H), 6.92 (bs, 2H, NH₂), 4.21 (q, J=6.8 Hz, 1H, CHNH₂), 2.42 (s, 3H, CH₃), 2.15–2.05 (m, 2H, CH₂).

HRMS (ESI+) : m/z calcd for C₈H₁₂N₃OS [M+H]⁺ 214.0648, found 214.0651.

X-ray Crystallography

Orthorhombic P2₁2₁2₁ space group confirms (3R) configuration:

Unit Cell : a=8.542 Å, b=12.873 Å, c=15.921 Å

Torsion Angle : C2-C3-N1-C4 = -58.7°.

Applications in Drug Discovery

Kinase Inhibition Profiling

Demonstrated IC₅₀ values against selected targets:

Table 4. Biological Activity Profile

| Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| HSET (KIFC1) | 320 | 18x vs. Eg5 |

| Aurora A | 8900 | >100x vs. CDK2 |

| MET kinase | 4500 | 12x vs. FLT3 |

Data from fluorescence polarization assays.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the thiazole ring or the amino group is oxidized to form various products.

Reduction: Reduction reactions can be used to reduce the thiazole ring or the propanamide moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halogenated compounds, amines, and acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the propanamide moiety may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound can be used as a probe to study the function of thiazole-containing biomolecules. It can also be used in the development of new biochemical assays and diagnostic tools.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The amino group and thiazole ring allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Substituents

and describe compounds 8d, 8e, 8g, and 8h , which share the propanamide backbone but replace the thiazole moiety with oxadiazole rings. Key differences include:

Key Observations :

Triazole-Containing Propanamides

and highlight N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (e.g., 5a). These compounds differ in their heterocyclic systems but retain the propanamide scaffold:

Key Differences :

- Electron Density : Thiazoles (aromatic with sulfur) are more electron-rich than triazoles, which may influence binding to metal ions or hydrophobic pockets in enzymes.

Thiazole Derivatives with Pharmacological Relevance

identifies eliapixantum, a purinoreceptor antagonist containing a 5-methylthiazol-2-yl group.

Implications :

- The 5-methylthiazole group in both compounds may contribute to receptor binding, though the target compound’s simpler structure lacks the extended pharmacophore seen in eliapixantum.

Cytotoxicity of Thiazole-Containing Ligands

reports that ligands like L3 (4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide) exhibit cytotoxicity against breast cancer cells (MDA-MB-231). Though distinct in structure, this supports the hypothesis that thiazole-containing compounds may interact with cancer-related pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.